4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride
Description
4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride is a pyrrolidin-2-one derivative characterized by a 4-methoxyphenyl group at the 1-position and an aminomethyl (-CH2NH2) substituent at the 4-position of the pyrrolidinone ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Key structural features include:
- Aminomethyl Side Chain: Enhances hydrophilicity and provides a site for functionalization or interaction with biological targets.
Properties
IUPAC Name |
4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-11-4-2-10(3-5-11)14-8-9(7-13)6-12(14)15;/h2-5,9H,6-8,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCBGUKDHCAXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Keto-Amine Cyclization
A common approach involves cyclizing linear precursors containing both carbonyl and amine functionalities. For example, a γ-keto-amide intermediate can undergo intramolecular cyclization to form the pyrrolidin-2-one ring.
Procedure :
-
A γ-keto-amide derivative, such as , is treated with a reducing agent (e.g., NaBH) in methanol at 0–5°C to facilitate cyclization.
-
The resulting pyrrolidin-2-one is functionalized at the 4-position via reductive amination using formaldehyde and ammonium acetate, followed by HCl treatment to yield the hydrochloride salt.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | NaBH, MeOH, 0°C | 78 | |
| Reductive Amination | NHOAc, HCOH, NaBHCN | 65 |
Aryl Group Introduction via Cross-Coupling
Ullmann-Type Coupling
The 4-methoxyphenyl group is introduced via copper-catalyzed coupling to a preformed pyrrolidinone intermediate.
Procedure :
-
4-Bromo-pyrrolidin-2-one is reacted with 4-methoxyphenylboronic acid under Ullmann conditions (CuI, L-proline, KCO, DMSO, 65°C).
-
The product is subjected to amination at the 4-position using NaN followed by Staudinger reduction (PPh, HO/THF) to install the aminomethyl group.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aryl Coupling | CuI, L-proline, KCO | 85 | |
| Azide Reduction | PPh, HO/THF | 90 |
Functional Group Transformations
Nitrile Reduction
A nitrile group at the 4-position is reduced to aminomethyl using catalytic hydrogenation.
Procedure :
-
4-Cyanopyrrolidin-2-one is synthesized via nucleophilic substitution of 4-bromo-pyrrolidin-2-one with KCN.
-
Hydrogenation over Raney Ni (H, 50 psi, EtOH) yields the primary amine, which is converted to the hydrochloride salt with HCl gas.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyanidation | KCN, DMF, 80°C | 72 | |
| Hydrogenation | H, Raney Ni, EtOH | 88 |
Enantioselective Synthesis
Chiral Resolution
For optically pure variants, diastereomeric salt formation with chiral acids (e.g., dibenzoyl-D-tartaric acid) resolves racemic mixtures.
Procedure :
-
Racemic 4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one is treated with dibenzoyl-D-tartaric acid in ethanol.
-
Recrystallization (CHCl/hexane) isolates the (R)-enantiomer, which is liberated with NaCO and converted to hydrochloride.
Key Data :
| Step | Reagents/Conditions | Yield (%) | d.e. (%) |
|---|---|---|---|
| Resolution | Dibenzoyl-D-tartaric acid | 61 | >95 |
Final Salt Formation
The free amine is treated with HCl in ethanol or ether to precipitate the hydrochloride salt. Recrystallization from EtOH/EtO ensures high purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Cyclization | Short step count | Requires sensitive reductant | 50–65 |
| Cross-Coupling | High regioselectivity | Costly catalysts | 70–85 |
| Nitrile Reduction | Scalable | Cyanide handling required | 60–75 |
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, serving as a precursor for the synthesis of more complex molecules. Biology: Medicine: The compound could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents. Industry: It may find use in the production of specialty chemicals, pharmaceuticals, or as an intermediate in various industrial processes.
Mechanism of Action
The exact mechanism of action of 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride depends on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The pathways involved would depend on the nature of these interactions and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride with structurally related pyrrolidinone derivatives, highlighting substituent variations, physicochemical properties, and bioactivity data (where available):
Key Observations:
Substituent Effects on Bioactivity: The presence of electron-donating groups (e.g., methoxy) on the phenyl ring (as in the target compound) may enhance receptor binding compared to halogenated analogs (e.g., 4-fluorophenyl in ).
Antioxidant Activity: Pyrrolidinones with thioxo-oxadiazole or triazole moieties (e.g., ) exhibit significant antioxidant activity, suggesting that functionalization of the pyrrolidinone core can enhance radical-scavenging properties.
Pharmacological Potential: Piperazine-linked derivatives (e.g., S-61 and S-73 in ) demonstrate α1-adrenolytic activity, highlighting the role of extended side chains in modulating cardiovascular effects.
Limitations in Available Data:
- Direct biological data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs.
Biological Activity
4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride, a compound belonging to the pyrrolidinone class, is characterized by its unique structural features that include an aminomethyl group and a methoxyphenyl group. This compound is under investigation for its potential biological activities, including interactions with various biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 206.24 g/mol
- CAS Number : 1011357-93-9
- Solubility : Enhanced solubility due to the hydrochloride form.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidinone Ring : Cyclization of appropriate precursors.
- Introduction of the Aminomethyl Group : Achieved via reductive amination.
- Addition of the Methoxyphenyl Group : Typically through Friedel-Crafts acylation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The aminomethyl group can form hydrogen bonds with proteins, while the methoxyphenyl group engages in hydrophobic interactions, potentially modulating enzyme or receptor activity.
Research Findings
Recent studies have highlighted several aspects of its biological activity:
- Antibacterial Activity : Research indicates that related pyrrole derivatives exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
- Monoamine Transporter Interactions : Computational studies suggest that compounds similar to this pyrrolidinone may selectively inhibit human monoamine transporters (DAT, NET, SERT), which are crucial in neurotransmission and are targets for antidepressant drugs .
Case Studies
- Antimicrobial Efficacy :
- Neuropharmacological Potential :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(Aminomethyl)-1-phenylpyrrolidin-2-one | Structure | Moderate antibacterial activity |
| 4-(Aminomethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one | Structure | Enhanced selectivity for monoamine transporters |
| 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one | Structure | Potential neuropharmacological effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride, and how is purity optimized?
- Methodological Answer : A common approach involves reacting the free base (e.g., 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one) with concentrated hydrochloric acid under controlled conditions. For example, adding 1.0 M HCl to the free base in aqueous solution at 50°C yields the hydrochloride salt via crystallization. Post-synthesis purification steps include recrystallization from hot aqueous HCl and vacuum drying . Yield optimization (e.g., 52.7% in one protocol) requires precise temperature control and stoichiometric excess of HCl.
Q. How is the compound structurally characterized to confirm identity and purity?
- Methodological Answer : X-ray Powder Diffraction (XRPD) and single-crystal X-ray crystallography are critical. For hydrochlorides, crystallographic data (e.g., monoclinic space groups like P2₁/c) validate molecular packing and counterion interactions . Complementary techniques include:
- NMR : To confirm proton environments (e.g., methoxyphenyl protons at δ 3.8 ppm).
- HPLC : For purity assessment (≥98% by area normalization).
- Mass Spectrometry : To verify molecular ion peaks (e.g., m/z corresponding to [M+H]⁺).
Q. What solvent systems are suitable for solubility and stability studies?
- Methodological Answer : Hydrochloride salts generally exhibit improved aqueous solubility due to ionic dissociation. Test solubility in polar solvents (e.g., water, methanol) and nonpolar solvents (e.g., DCM) to establish logP. Stability studies should monitor degradation under accelerated conditions (40°C/75% RH) using UV-Vis or HPLC to detect hydrolytic or oxidative byproducts .
Q. How are impurities detected and quantified in this compound?
- Methodological Answer : Impurity profiling involves:
- HPLC with UV/ELSD Detection : Use a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate residual solvents or synthetic intermediates.
- LC-MS : Identify unknown impurities via fragmentation patterns.
- Titrimetry : Quantify residual HCl using acid-base titration .
Q. What safety precautions are essential during handling?
- Methodological Answer : Follow GHS guidelines:
- PPE : Lab coat, nitrile gloves, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction energetics and transition states. For example, ICReDD’s workflow combines reaction path searches (via Gaussian) with machine learning to prioritize synthetic routes. Computational models can predict optimal HCl stoichiometry, solvent polarity, and temperature to maximize yield .
Q. What strategies resolve data contradictions in polymorph identification during crystallization?
- Methodological Answer : Conflicting XRPD patterns may arise from polymorphic transitions. Resolve via:
- Variable-Temperature XRD : Monitor phase changes (e.g., monoclinic to orthorhombic).
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity-induced structural shifts.
- Solid-State NMR : Differentiate polymorphs by chemical shift anisotropy .
Q. How does the hydrochloride salt’s crystallinity impact bioavailability in preclinical studies?
- Methodological Answer : Crystallinity affects dissolution rates. Use:
- Dissolution Testing : USP Apparatus II (paddle method) at 37°C in simulated gastric fluid.
- Bioavailability Correlation : Compare AUC and Cmax of crystalline vs. amorphous forms in rodent models. Amorphous forms may show 2–3× higher bioavailability due to faster dissolution .
Q. What statistical designs are effective for optimizing reaction conditions?
- Methodological Answer : Employ a Box-Behnken or Central Composite Design (CCD) to evaluate factors like HCl concentration, reaction time, and temperature. For example, a 3-factor CCD with ANOVA analysis can identify interactions between variables and predict optimal conditions (e.g., 1.2 M HCl, 55°C, 6 hours) .
Q. How are reaction mechanisms elucidated for byproduct formation during synthesis?
- Methodological Answer : Mechanistic studies involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
